Product packaging for Benzyl methacrylate(Cat. No.:CAS No. 2495-37-6)

Benzyl methacrylate

Cat. No.: B145911
CAS No.: 2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
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Description

Benzyl methacrylate (BzMA) (CAS 2495-37-6) is a monofunctional methacrylate ester monomer characterized by the presence of a benzyl group. This structure provides a unique combination of rigidity and the capacity for π-π interactions, making it a highly valuable component in advanced polymer research and material science. The monomer typically appears as a colorless transparent liquid with a distinctive odor, has a molecular weight of 176.21 g/mol, a boiling point of approximately 233 °C, and a viscosity of around 2.68 cP at 20 °C . It is supplied with a polymerization inhibitor (MEHQ) for stability and has a freezing point below -60 °C . In research and development, BzMA serves as a key building block for synthesizing polymers with tailored properties. Its primary value lies in its role as a "hard" monomer that can impart rigidity, thermal stability, and specific chemical functionalities to copolymers. Key research applications include: Advanced Adhesives and Coatings: BzMA is copolymerized with softer acrylates like butyl acrylate (BA) to develop high-performance pressure-sensitive adhesives (PSAs) . It significantly enhances the glass transition temperature (Tg), thermostability, and cohesive strength (shear resistance) of the adhesive polymer while maintaining good peel adhesion, making it a powerful alternative to conventional hard monomers like methyl methacrylate (MMA) . Functional Fuel Additives: BzMA-based copolymers, such as those with long-chain alkyl methacrylates, function as highly effective pour point depressants (PPDs) in diesel fuel . These polymers co-crystallize with paraffin waxes in diesel, modifying crystal morphology and inhibiting the formation of a three-dimensional network. This action dramatically improves the cold-flow properties, reducing the solid point (SP) and cold filter plugging point (CFPP) by up to 26 °C and 12 °C, respectively, thereby ensuring operability in low-temperature environments . Stimuli-Responsive and Biomedical Materials: The hydrophobic nature of BzMA makes it ideal for constructing amphiphilic copolymers for self-assembling systems . For instance, in hyperbranched copolymers with pH- and thermo-responsive monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA), BzMA forms the hydrophobic segments of nanoparticles . These smart nanocarriers can encapsulate hydrophobic bioactive molecules such as curcumin, showcasing great potential for targeted drug delivery and bioimaging applications . This compound is a versatile reagent for researchers designing novel polymers for material science, industrial chemistry, and nanotechnology. Its utility in enhancing material performance across diverse fields underscores its significant research value. Handling Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures. It is strictly for use in controlled laboratory settings by qualified professionals. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylprop-2-enoate
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InChI

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AOJOEFVRHOZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25085-83-0
Record name Poly(benzyl methacrylate)
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DSSTOX Substance ID

DTXSID0022193
Record name Benzyl methacrylate
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Molecular Weight

176.21 g/mol
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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CAS No.

2495-37-6
Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Synthesis Methodologies for Poly Benzyl Methacrylate and Its Copolymers

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization techniques enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, often allowing for the creation of block copolymers and other complex architectures. RAFT polymerization is a widely utilized CRP method that has been successfully applied to the polymerization of benzyl (B1604629) methacrylate (B99206) (BnMA).

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of Benzyl Methacrylate

RAFT polymerization of this compound (BnMA) is a versatile technique for controlling the polymerization of this monomer. This method typically involves the use of a chain transfer agent (CTA), often a thiocarbonylthio compound, which mediates the polymerization process through a series of addition-fragmentation steps, leading to living characteristics.

Homopolymerization via RAFT

RAFT polymerization can be employed for the controlled homopolymerization of BnMA, yielding poly(this compound) (PBnMA) with controlled molecular weight and low dispersity. While the search results primarily highlight the use of RAFT for synthesizing macro-CTAs based on other monomers for subsequent block copolymerization with BnMA, the controlled nature of RAFT is foundational and applies to the homopolymerization of BnMA itself when initiated appropriately with a suitable CTA and initiator. Studies often synthesize macro-CTAs, such as poly(glycerol monomethacrylate) (PGMA) or poly(lauryl methacrylate) (PLMA), via RAFT solution polymerization before using them to polymerize BnMA acs.orgrsc.org. The successful chain extension with BnMA, resulting in well-defined block copolymers, inherently relies on the controlled homopolymerization capability of RAFT for the BnMA block. High monomer conversions and controlled molecular weights with low dispersities (Mw/Mn < 1.26) have been reported in RAFT-mediated polymerizations involving BnMA core.ac.uk.

Block Copolymer Synthesis via RAFT

RAFT polymerization is extensively used for the synthesis of block copolymers containing PBnMA blocks. This is typically achieved by using a pre-synthesized macro-CTA of one block to initiate the polymerization of BnMA, or vice versa. The sequential addition of monomers under RAFT conditions allows for the formation of well-defined block structures.

A prominent application is in Polymerization-Induced Self-Assembly (PISA), where the polymerization of BnMA (a relatively hydrophobic monomer) is carried out in a selective solvent for a solvophilic macro-CTA. As the PBnMA block grows and becomes insoluble, the copolymer chains self-assemble into various nano-objects such as spheres, worms, and vesicles acs.orgrsc.orgcore.ac.uknih.govacs.orgrsc.orgrsc.orgwhiterose.ac.uknih.gov.

Examples of macro-CTAs used for synthesizing PBnMA-based block copolymers via RAFT include:

Poly(glycerol monomethacrylate) (PGMA) for synthesis in aqueous emulsion acs.org. High BnMA conversions (≥98%) and controlled molecular weights were achieved, leading to spherical nanoparticles with tunable diameters acs.org.

Poly(N-2-(methacryloyloxy)ethyl pyrrolidone) (PNMEP) for synthesis in alcoholic dispersion, yielding various morphologies like spheres, worms, and vesicles core.ac.uk.

Poly(lauryl methacrylate) (PLMA) for synthesis in non-polar solvents like mineral oil and poly(α-olefin)s, also resulting in spheres, worms, and vesicles via PISA rsc.orgnih.govrsc.orgresearchgate.net. High monomer conversions (≥96%) were obtained nih.govrsc.org.

Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) for synthesis in alcoholic media, producing amine-functional diblock copolymer nanoparticles acs.org. Very high monomer conversions (>99%) were routinely obtained acs.org.

Poly(2-hydroxyethyl methacrylate) (PHEMA) for synthesis in ionic liquids, yielding worm gels rsc.org.

The morphology of the resulting block copolymer nano-objects in PISA is influenced by factors such as the degree of polymerization of the PBnMA block, the concentration of the copolymer, and the solvent composition acs.orgrsc.orgnih.govresearchgate.netrsc.orgrsc.org.

Statistical Copolymer Synthesis via RAFT

RAFT polymerization can also be used to synthesize statistical (random) copolymers of BnMA with other monomers. This involves the simultaneous polymerization of BnMA and one or more comonomers in the presence of a RAFT agent. The monomer reactivity ratios play a crucial role in determining the composition and sequence distribution of the monomer units along the polymer chain.

Statistical copolymers of N-vinylpyrrolidone (NVP) and this compound (BzMA) have been prepared via RAFT using different xanthates as RAFT agents tandfonline.commdpi.com. Studies on the reactivity ratios indicated that the probability of incorporating BzMA units is significantly higher than that of NVP units tandfonline.com.

Statistical quaterpolymers containing BnMA along with methacrylic acid (MAA), oligoethylene glycol methyl ether methacrylate (OEGMA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) have also been synthesized via one-pot RAFT polymerization nih.govmdpi.comdntb.gov.ua. These copolymers were designed to explore properties like amphiphilicity and responsiveness to external stimuli nih.govmdpi.com.

Photo-initiated RAFT Polymerization Systems

Photo-initiated RAFT polymerization utilizes light to generate the initiating radicals, offering spatial and temporal control over the polymerization process. This technique has been applied to the polymerization of BnMA.

Blue light-initiated alcoholic RAFT dispersion polymerization of BnMA has been developed using bis(acyl)phosphane oxide (BAPO) as a photo-initiator nih.govmdpi.comnih.govresearchgate.net. This method allows for the preparation of diblock copolymer nano-objects at room temperature mdpi.com. High monomer conversion (95%) can be achieved within a few hours of blue light irradiation nih.govmdpi.com.

Visible light-mediated RAFT dispersion polymerization of BnMA in ethanol (B145695) using PDMAEMA as a macro-CTA has also been reported, demonstrating that photo-controlled PISA can be performed under mild conditions rsc.org. The polymerization can be affected by catalyst concentration and light intensity, and "ON/OFF" control over polymerization has been demonstrated rsc.org.

Solvent Effects in RAFT-Mediated Polymerization Systems

The choice of solvent has a significant impact on RAFT-mediated polymerization of BnMA, particularly in heterogeneous polymerization systems like dispersion and emulsion polymerization. The solvent affects monomer solubility, polymer chain conformation, and the kinetics of polymerization and self-assembly (in PISA).

In alcoholic RAFT dispersion polymerization of BnMA, the composition of alcohol/water mixtures affects the polymerization kinetics and the morphology of the resulting nano-objects rsc.orgrsc.orgnih.gov. For blue light-initiated RAFT of BnMA, an isopropanol/water mixture was found to be more effective than ethanol/water or methanol/water in achieving higher monomer conversions and faster polymerization rates nih.govmdpi.com.

In PISA of BnMA, the solvent composition can dictate the final morphology of the block copolymer nano-objects. For instance, in ethanol-water mixtures, the ratio of the solvents influences the transition between spherical, worm-like, and vesicular morphologies rsc.orgrsc.org. The presence of an organic co-solvent can favor the formation of fibers, while increased water content may favor spherical particles rsc.org.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a powerful controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersities, and complex architectures. It relies on a reversible deactivation process mediated by a transition metal complex, typically a copper halide with a suitable ligand. acs.orgnih.gov

Homopolymerization via ATRP

Homopolymerization of this compound via ATRP has been successfully demonstrated to produce well-defined poly(this compound) (PBnMA). This method offers control over the polymer chain length and end-group functionality. For instance, ATRP of this compound has been used to synthesize PBnMA as a precursor to poly(methacrylic acid), leveraging the facile deprotection of the benzyl group. cmu.edu

Studies have investigated the ATRP of this compound under various conditions, including different temperatures and solvent systems. For example, ATRP of this compound was performed at 90 °C in 50% anisole (B1667542) using different ligands. cmu.edu The molecular weight of the resulting polymer can be controlled by the ratio of monomer to initiator. nih.gov

Data from homopolymerization studies highlight the controlled nature of ATRP for BnMA. Table 1 summarizes representative data from ATRP homopolymerization of this compound.

Table 1: Representative Data from ATRP Homopolymerization of this compound

InitiatorCatalyst SystemSolventTemperature (°C)Target DPExperimental Mn ( g/mol )Mw/MnReference
Ethyl 2-bromoisobutyrateCuBr/HMTETA50% Anisole9011326,7001.18 cmu.edu
Ethyl 2-bromoisobutyrateCuBr/HMTETA50% Anisole90227-1.18 cmu.edu
Ethyl chlorophenyl acetateCuCl2/PMDETA/Sn(EH)2Acetonitrile70100-≈ 1.15 ethz.ch

Note: DP = Degree of Polymerization, Mn = Number-average molecular weight, Mw/Mn = Polydispersity index.

Research indicates that achieving controlled polymerization requires careful selection of the catalyst system and reaction conditions. nih.govcmu.edu Linear kinetics and low polydispersities are indicative of a controlled process. researchgate.net

Copolymerization Strategies via ATRP

ATRP is widely used for the synthesis of this compound-based copolymers with controlled architectures, including random, block, and graft copolymers. Copolymerization allows for tailoring the properties of the resulting polymer materials.

This compound has been copolymerized with various monomers via ATRP. Examples include copolymerization with ethyl methacrylate (EMA), styrene (B11656) (S), glycidyl (B131873) methacrylate (GMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA). researchgate.netdiva-portal.orgacs.orgnih.gov

Block copolymers, such as poly(lauryl methacrylate)-b-poly(this compound) (PLMA-b-PBnMA) and poly(this compound)-b-poly(oligo(ethylene glycol) methyl ether methacrylate)-b-poly(this compound) (PBnMA-POEGMA-PBnMA), have been synthesized using sequential ATRP. diva-portal.orgrsc.org In these strategies, a macroinitiator of the first block is prepared by ATRP, which is then used to initiate the polymerization of the second monomer. diva-portal.orgrsc.org

The composition of copolymers can be determined using techniques such as 1H NMR spectroscopy. researchgate.netjcsp.org.pk Monomer reactivity ratios in ATRP copolymerization systems can be calculated using methods like the Kelen–Tüdös equation. researchgate.netjcsp.org.pk Studies on the copolymerization of this compound with other methacrylates or styrenic monomers provide insights into the relative reactivity of the monomers under ATRP conditions.

Influence of Catalytic Systems and Conditions in ATRP

The choice of catalytic system, initiator, ligand, solvent, and temperature significantly influences the control and kinetics of ATRP of this compound. acs.orgnih.gov Copper-based catalysts, often combined with nitrogen-based ligands, are commonly employed in BnMA ATRP. nih.govcmu.edunih.govresearchgate.net

Common catalytic systems include CuBr or CuCl in combination with ligands such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), hexamethyltriethylenetetramine (HMTETA), or 2,2'-bipyridine (B1663995) (bpy) derivatives. nih.govcmu.edunih.govresearchgate.netjcsp.org.pk The ligand plays a crucial role in determining the activity and solubility of the catalytic complex. nih.gov While PMDETA is a common ligand, it may not always provide optimal control for the polymerization of highly reactive monomers like BnMA, and lower temperatures or specific ratios of catalyst components might be necessary to achieve controlled polymerization with this ligand. cmu.edu

Initiators with activated halide groups, such as ethyl 2-bromoisobutyrate (EBiB), are typically used to initiate the polymerization. cmu.edudiva-portal.orgrsc.org The ratio of monomer to initiator dictates the targeted molecular weight. nih.gov

Temperature affects the polymerization rate and control. Higher temperatures generally increase the rate of polymerization but can also lead to increased chain transfer and termination reactions, potentially broadening the molecular weight distribution. acs.orgresearchgate.net Studies have explored the ATRP of BnMA at temperatures ranging from ambient temperature to 110 °C. nih.govresearchgate.net

The solvent can also impact the polymerization by affecting the solubility of the catalyst complex and the reaction kinetics. acs.orgcmu.edu Polar media can sometimes enhance the solubility of the catalyst. acs.org

Research findings indicate that optimizing the ratio of monomer, initiator, catalyst, and ligand is essential for achieving well-controlled polymerization of this compound via ATRP, leading to polymers with targeted molecular weights and narrow polydispersities. cmu.edunih.gov

Nitroxide-Mediated Radical Polymerization (NMRP)

Nitroxide-Mediated Radical Polymerization (NMRP) is another controlled radical polymerization technique that utilizes stable nitroxide radicals to reversibly terminate growing polymer chains, thereby controlling the polymerization process. While ATRP is widely reported for BnMA polymerization, NMRP can also be applied.

In NMRP of methacrylates, including this compound, specific nitroxides are required to achieve effective control. The nitroxide radical reversibly couples with the propagating radical, creating a dormant species. Heating this dormant species leads to the homolytic cleavage of the bond, regenerating the active radical and the nitroxide, allowing the chain to grow.

Detailed research findings on the NMRP of this compound specifically were less prominent in the immediate search results compared to ATRP. However, the general principles of NMRP apply, requiring careful selection of the nitroxide, initiator, and reaction conditions (temperature, solvent) to achieve controlled polymerization, characterized by a linear increase in molecular weight with conversion and low polydispersities.

Conventional Free Radical Polymerization of this compound

Conventional free radical polymerization is a widely used method for synthesizing poly(this compound). This technique involves the initiation, propagation, and termination of polymer chains by free radicals. Unlike controlled radical polymerization methods, conventional free radical polymerization typically results in polymers with broader molecular weight distributions (higher polydispersities) and less control over polymer architecture.

Solution Polymerization Approaches

Solution polymerization is a common method for the conventional free radical polymerization of this compound. In this approach, the monomer, initiator, and solvent are mixed, and the polymerization is carried out in a homogeneous solution. The solvent helps to control the viscosity of the reaction mixture and can also affect the polymerization rate and molecular weight.

Various organic solvents can be used for the solution polymerization of this compound, provided they dissolve the monomer, initiator, and resulting polymer. Common free radical initiators, such as azo compounds (e.g., AIBN) or peroxides (e.g., BPO), are typically employed.

While conventional free radical polymerization is simpler and often more cost-effective than controlled radical techniques, it offers less control over the polymer's molecular weight and polydispersity. The molecular weight is primarily controlled by factors such as the monomer and initiator concentrations, temperature, and the presence of chain transfer agents. Despite the lower level of control compared to ATRP or NMRP, solution free radical polymerization remains a viable method for producing PBnMA for applications where precise control over molecular weight and architecture is not critical.

Emulsion Polymerization Techniques

Emulsion polymerization is a widely used method for synthesizing poly(this compound) and its copolymers, particularly for producing polymer latexes. Reversible Addition-Fragmentation Chain Transfer (RAFT) mediated aqueous emulsion polymerization has been employed for the synthesis of poly(this compound) diblock copolymer nanoparticles. acs.org, whiterose.ac.uk This technique allows for the efficient formation of spherical diblock copolymer nanoparticles at high solid content. acs.org, whiterose.ac.uk For instance, using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent (macro-CTA), this compound has been polymerized in water via RAFT emulsion polymerization. acs.org, whiterose.ac.uk This approach has demonstrated the ability to control the mean particle diameter by varying the degree of polymerization of the poly(this compound) block. acs.org, whiterose.ac.uk Conversions exceeding 99% have been reported within a few hours at 70 °C, yielding polymers with relatively low polydispersities. acs.org, whiterose.ac.uk

Miniemulsion polymerization, a type of emulsion polymerization, has also been explored for the synthesis of poly(this compound) latexes. RAFT-mediated miniemulsion polymerization using non-ionic surfactants has been reported to produce well-defined poly(this compound) latexes. rsc.org Studies have investigated the influence of factors such as hydrophobe, initiator, and RAFT agent on particle size, particle number, polymerization rate, and molar mass. rsc.org

Semi-Batch and Batch Reactor Operations

Both batch and semi-batch reactor operations are utilized in the polymerization of this compound and its copolymers. These methods are fundamental in polymer synthesis, allowing for the production of polymers on various scales.

In batch polymerization, all reactants are typically added to the reactor at the beginning of the process. While straightforward, batch processes can sometimes lead to challenges in controlling reaction parameters, such as temperature and monomer concentration, which can affect the molecular weight distribution and composition of the resulting polymer, especially in copolymerization of monomers with different reactivities.

Semi-batch polymerization involves the gradual addition of one or more reactants to the reactor during the polymerization process. This technique offers better control over reaction conditions and polymer properties compared to batch polymerization. For instance, semi-batch RAFT copolymerization has been used to synthesize copolymers involving this compound, allowing for control over monomer sequences and the creation of gradient copolymers. nih.gov This controlled feeding strategy can help manage the heat of reaction and minimize compositional drift in copolymerization. sci-hub.se

Studies comparing batch and continuous reactor operations for polymerizations, including those involving methacrylate monomers like this compound, have highlighted the impact of reactor type on molecular weight distribution. sci-hub.se Semi-batch processes are particularly useful for controlling polymer structure, such as achieving branched polymers through chain transfer reactions that are favored at high polymer concentrations. sci-hub.se

Radiation Initiation Polymerization of this compound

Radiation initiation is another method used for the polymerization of this compound and its copolymers. This technique utilizes high-energy radiation, such as electron beams, to generate free radicals that initiate the polymerization process. One advantage of radiation initiation is that it can be carried out without the need for traditional chemical initiators, which can simplify purification and avoid potential contamination of the final polymer. matec-conferences.org, matec-conferences.org

Radiation-initiated polymerization has been applied to the copolymerization of this compound with other methacrylates, such as isodecyl methacrylate. matec-conferences.org, matec-conferences.org, researchgate.net, dntb.gov.ua Studies have investigated the regularities of copolymer formation and determined conditions for obtaining homogeneous copolymers with high molecular weights. matec-conferences.org, researchgate.net For example, using a beam of accelerated electrons, the copolymerization of this compound and isodecyl methacrylate has been successfully initiated, resulting in polymers with molecular weights exceeding 10⁶ g/mol . matec-conferences.org, researchgate.net This method has also been explored for creating composites based on radiation-polymerized copolymers. matec-conferences.org, researchgate.net

Enzymatic Polymerization Routes

Enzymatic polymerization offers a potentially more environmentally friendly approach to polymer synthesis, utilizing enzymes as catalysts. While research into the enzymatic polymerization of this compound specifically may be less extensive compared to traditional methods, enzymes have been explored for the polymerization of other methacrylate and acrylate (B77674) monomers. dntb.gov.ua, d-nb.info

Studies have investigated enzyme-mediated radical polymerization for the synthesis of new polymers from renewable resources, including (meth)acrylates. d-nb.info This suggests the potential for enzymatic routes in the polymerization of this compound, possibly involving radical polymerization mechanisms initiated or mediated by enzymes. Further research in this area could lead to greener synthetic pathways for poly(this compound) and its copolymers.

Specific Copolymerization Systems Involving this compound

This compound is frequently copolymerized with other monomers to tailor the properties of the resulting polymer materials.

This compound with N-Vinyl Pyrrolidone

Copolymers of this compound (BzMA) and N-vinyl pyrrolidone (NVP) have been synthesized using controlled radical polymerization techniques like RAFT polymerization. tandfonline.com, tandfonline.com, nih.gov, mdpi.com RAFT polymerization allows for better control over the molecular weight, polydispersity, and architecture of the resulting copolymers. tandfonline.com, tandfonline.com, mdpi.com

Studies on the RAFT copolymerization of NVP and BzMA have investigated monomer reactivity ratios, thermal properties, and kinetics of thermal decomposition. tandfonline.com, tandfonline.com The reactivity ratios indicate the relative preference of the growing polymer chain for one monomer over the other during copolymerization. Research has shown that the probability for the incorporation of BzMA units is generally greater than that of NVP units in these copolymerization systems. tandfonline.com, tandfonline.com

Block copolymers of N-vinyl pyrrolidone and this compound (PNVP-b-PBzMA) have also been prepared via RAFT polymerization using sequential monomer addition. nih.gov, mdpi.com These block copolymers have been characterized by techniques such as Size Exclusion Chromatography (SEC) and NMR spectroscopy. nih.gov, mdpi.com The thermal properties, including glass transition temperature (Tg), of these copolymers have been studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). tandfonline.com, tandfonline.com, nih.gov The thermal stability of the copolymers can be influenced by the structure and composition. tandfonline.com, tandfonline.com

This compound with Isobornyl Methacrylate

Copolymers of this compound (BzMA) and isobornyl methacrylate (IBMA) have been synthesized through various polymerization methods, including free radical polymerization and Atom Transfer Radical Polymerization (ATRP). dergi-fytronix.com, researchgate.net, jcsp.org.pk

Free radical copolymerization of IBMA and BzMA using initiators like benzoyl peroxide has been reported. dergi-fytronix.com The composition of the resulting copolymers can be determined using techniques such as ¹H-NMR spectroscopy. dergi-fytronix.com Thermal analysis, including TGA and Differential Thermal Analysis (DTA), is used to investigate the thermal properties of these copolymers. dergi-fytronix.com Studies have shown that the thermal stability of the copolymers can increase with a higher content of BzMA units, while the glass transition temperature tends to increase with increasing IBMA content. dergi-fytronix.com The high glass transition temperature of poly(isobornyl methacrylate) (P(IBMA)) can limit its processability, and copolymerization with a monomer like BzMA, which has a lower Tg, can result in more processable thermoplastic materials. dergi-fytronix.com

This compound with Methacrylic Acid

Copolymers of this compound (BzMA) and methacrylic acid (MAA), denoted as p(MAA-co-BzMA) or PMAA-PBzMA, can be synthesized via free-radical polymerization or controlled polymerization techniques like RAFT. Free-radical polymerization in a solvent such as dipropylene glycol has been used to produce these copolymers under batch or semi-batch conditions. whiterose.ac.uk Analysis using methods like Fineman-Ross and Kelen-Tudos has shown that the microstructure of copolymers produced by batch polymerization is largely random, with some longer blocks of MAA present. whiterose.ac.uk

RAFT dispersion polymerization in alcoholic solvents has also been employed for the synthesis of well-defined amphiphilic PMAA-PBzMA diblock copolymers. rsc.org This technique allows for the in situ generation of block copolymer nano-objects, such as spheres, worms, or vesicles, depending on the specific reaction conditions. rsc.org The poly(methacrylic acid) block, being soluble in ethanol, acts as a steric stabilizer for the growing, insoluble PBzMA chains. rsc.org These copolymers can be used as polymeric dispersants, for instance, in stabilizing pigment particles in water. whiterose.ac.uk

Research findings indicate that the pH of the solution can influence the conformation of p(MAA-co-BzMA) copolymers. Copolymers with varying MAA content (e.g., 36, 45, and 64 mol %) undergo a conformational transition around pH 7, shifting from a coiled structure at lower pH to a more open chain at higher pH. whiterose.ac.uk Increasing the MAA content at 45 and 64 mol % leads to a more expanded chain structure between pH 8 and 12 due to the deprotonation of MAA groups. whiterose.ac.uk

Copolymer Composition (MAA mol %)pH Range for Conformational TransitionHigh Expansion pH Range
36~7Not specified
45~78-12
64~78-12

This compound with N,N-Dimethylaminoethyl Methacrylate

Copolymers of this compound (BzMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA), forming PDMA-PBzMA or poly[(2-dimethylaminoethyl methacrylate)-co-(this compound)], can be synthesized via controlled polymerization techniques such as RAFT. acs.orgresearchgate.net RAFT dispersion polymerization in ethanol has been reported for the synthesis of sterically stabilized spherical diblock copolymer nanoparticles. acs.org In this method, a poly(2-(dimethylamino)ethyl methacrylate) (PDMA) macro-CTA is synthesized first via RAFT solution polymerization, followed by chain extension with BzMA. acs.org

Studies have investigated the growth mechanism of these spherical diblock copolymer nanoparticles during RAFT alcoholic dispersion polymerization. acs.org Particle growth can occur through mechanisms such as fusion events between spheres. acs.org The final monomer conversion can be determined using techniques like ¹H NMR spectroscopy. acs.org

Amphiphilic hyperbranched statistical copolymers of DMAEMA and BzMA have also been synthesized using the RAFT technique. researchgate.net These copolymers incorporate both a pH and thermoresponsive component (DMAEMA) and a hydrophobic component (BzMA) to achieve amphiphilicity. researchgate.net Different stoichiometric compositions of DMAEMA and BzMA can be targeted, and a branching agent like ethylene (B1197577) glycol dimethacrylate (EGMA) can be used in the synthesis. researchgate.net

This compound with Glycerol Monomethacrylate

Diblock copolymers of poly(glycerol monomethacrylate) (PGMA) and poly(this compound) (PBzMA), known as PGMA-PBzMA, can be synthesized using RAFT-mediated aqueous emulsion polymerization. acs.orgwhiterose.ac.ukresearchgate.net A poly(glycerol monomethacrylate) macro-CTA is utilized to polymerize BzMA. acs.orgwhiterose.ac.ukresearchgate.net This method allows for the efficient formation of spherical diblock copolymer nanoparticles directly in aqueous solution, even at high solids concentrations (up to 50%). acs.orgwhiterose.ac.ukresearchgate.net

The degree of polymerization (DP) of the core-forming PBzMA block can be systematically varied to control the mean particle diameter of the resulting nanoparticles, ranging from approximately 20 to 193 nm. acs.orgwhiterose.ac.uk High monomer conversions (over 99%) can be achieved within a few hours under controlled conditions. whiterose.ac.ukresearchgate.net Analysis techniques like DMF GPC confirm relatively low polydispersities (Mw/Mn < 1.30) and high blocking efficiencies. whiterose.ac.uk

These spherical nanoparticles exhibit stability under conditions such as freeze-thaw cycles and in the presence of added salt. whiterose.ac.uk The cis diol functionality of the PGMA stabilizer chains can be exploited for selective adsorption onto functionalized surfaces. whiterose.ac.uk

This compound with Other Methacrylate and Acrylate Monomers

This compound undergoes copolymerization with a variety of other methacrylate and acrylate monomers through different polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) has been used for the copolymerization of BzMA with monomers like ethyl methacrylate (EMA). researchgate.net ATRP allows for control over molecular weight and polydispersity, which can be influenced by factors such as polymerization temperature. researchgate.net The composition of the resulting copolymers can be determined using techniques like ¹H NMR spectroscopy. researchgate.net Research has shown that the initial decomposition temperatures of poly(BMA-co-EMA) copolymers can decrease with an increasing mol fraction of BzMA, suggesting that decreasing BzMA units can improve heat resistance. researchgate.net

RAFT polymerization is also a versatile method for copolymerizing BzMA with various monomers. Examples include copolymerization with N-vinyl pyrrolidone (NVP) to form PNVP-b-PBzMA block copolymers researchgate.netnih.govmdpi.com and with 2,2,2-trifluoroethyl methacrylate (TFEMA) to create ABC triblock copolymers like PMAA-PBzMA-PTFEMA. rsc.org RAFT allows for the synthesis of well-defined block copolymers with controlled molecular characteristics. nih.govmdpi.com

Radiation initiation has been explored for the copolymerization of BzMA with other methacrylic acid esters having bulky substituents, such as isodecyl methacrylate (IDMA). matec-conferences.org This method can be used to obtain high molecular weight polymers. matec-conferences.org

Other monomers copolymerized with BzMA include 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) via free radical copolymerization researchgate.net and N-(2-(methacryloyloxy)ethyl pyrrolidone) (NMEP) via RAFT alcoholic dispersion polymerization. core.ac.uk The choice of polymerization technique and conditions influences the resulting copolymer structure, properties, and morphology (e.g., spheres, worms, vesicles in PISA). core.ac.uk

Comonomer with BzMAPolymerization Technique(s)Example Copolymer Type
Ethyl Methacrylate (EMA)ATRP, Free RadicalRandom, Block
N-Vinyl Pyrrolidone (NVP)RAFTBlock
2,2,2-Trifluoroethyl Methacrylate (TFEMA)RAFTTriblock
Isodecyl Methacrylate (IDMA)Radiation InitiationCopolymer
2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA)Free RadicalStatistical Copolymer
N-(2-(methacryloyloxy)ethyl pyrrolidone) (NMEP)RAFT Alcoholic Dispersion PolymerizationDiblock
Methyl Methacrylate (MMA)Free RadicalRandom (with DMAEMA) rsc.org
Glycidyl Methacrylate (GMA)RAFT (in terpolymers) whiterose.ac.ukTerpolymer (with GMA, GMA)
Acrylic Acid (AA)Free Radical (grafting) marquette.eduGraft Copolymer (onto SBS)
Methyl Acrylate (MA)Free Radical (grafting) marquette.eduGraft Copolymer (onto SBS)

Characterization of Poly Benzyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopy is a fundamental tool for probing the chemical structure of polymers, identifying functional groups, and determining the composition of copolymers.

FT-IR spectroscopy is instrumental in confirming the chemical structure of PBMA and its copolymers. The analysis of poly(isobornyl methacrylate-co-benzyl methacrylate) reveals characteristic absorption bands that signify the presence of specific chemical bonds. rsc.orgfree.fr The successful incorporation of benzyl (B1604629) methacrylate (B99206) (BzMA) into a copolymer structure, for instance, has been confirmed through FT-IR analysis. scipoly.com

Key vibrational bands observed in the FT-IR spectrum of polymers containing benzyl methacrylate include:

Wavenumber (cm⁻¹)Assignment
~3000Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1730C=O (ester carbonyl) stretching
~1600, ~1495, ~1455C=C aromatic ring stretching
~1240, ~1160C-O stretching
~740, ~695C-H out-of-plane bending (monosubstituted benzene (B151609) ring)

These distinct peaks provide a spectroscopic fingerprint, confirming the polymerization of the this compound monomer and its presence in various copolymeric structures. rsc.orgacs.org

NMR spectroscopy provides detailed information about the molecular structure and composition of polymers at the atomic level.

¹H NMR Spectroscopy: Proton NMR is particularly useful for determining the composition of copolymers containing this compound. acs.org For instance, in statistical copolymers of this compound (BzMA) and diethylaminoethyl methacrylate (DEAEMA), the copolymer composition can be calculated by integrating the signals corresponding to the protons of the different monomer units. chemicalbook.com The signals for the methylene (B1212753) protons (-CH₂-) adjacent to the carboxylate groups of BzMA and DEAEMA appear at approximately 4.70 ppm and 3.80 ppm, respectively. chemicalbook.com Similarly, the composition of poly(BMA-co-EMA) copolymers has been calculated from ¹H NMR spectra. acs.org This technique is also used to determine monomer conversion during polymerization, with studies showing conversions greater than 98%.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the polymer. The characterization of homopolymers and copolymers of this compound has been successfully performed using ¹³C NMR, which helps in confirming the polymer's microstructure. acs.org

A representative summary of ¹H NMR chemical shifts for poly(this compound) is provided below:

Chemical Shift (ppm)Assignment
7.2-7.4Aromatic protons (-C₆H₅)
4.8-5.1Methylene protons of the benzyl group (-O-CH₂-Ph)
1.8-2.1Methylene protons of the polymer backbone (-CH₂-C-)
0.8-1.2Methyl protons of the polymer backbone (-CH₃)

Raman spectroscopy is another vibrational spectroscopy technique used to characterize PBMA. It has been employed to study the phase behavior of PBMA in solvate ionic liquids, confirming the stability of the solvent-cation complex in the presence of the polymer. youtube.com Furthermore, Raman spectroscopy is a powerful tool for monitoring polymerization kinetics. The progress of the batch polymerization of poly(methacrylic acid-co-benzyl methacrylate) has been followed by measuring the change in intensity of the C=C vibrational peak at 1640 cm⁻¹, which corresponds to the monomer. nih.gov

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution (polydispersity) are defining characteristics of a polymer, influencing its mechanical, thermal, and solution properties.

GPC/SEC is the most common technique for determining the molecular weight distribution of polymers. This method separates polymer chains based on their hydrodynamic volume in solution. For PBMA and its copolymers, GPC is routinely used to measure the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). acs.org

Research has shown that for copolymers synthesized via atom transfer radical polymerization (ATRP), PDI values can be controlled, with reported polydispersities ranging from 1.13 to 1.63. acs.org In the synthesis of poly(glycerol monomethacrylate)–poly(this compound) (PGMA–PBzMA) diblock copolymers, DMF GPC analysis indicated an Mₙ of 62,100 g/mol and a PDI of 1.18. Commercially available PBMA often has a weight-average molecular weight of approximately 100,000 g/mol as determined by GPC. polysciences.com

The table below presents example data obtained from GPC/SEC analysis of different poly(this compound) systems.

Polymer SystemMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
PGMA₅₁ Macro-CTA15,000-1.19
PGMA-PBzMA Diblock Copolymer62,100-1.18
PBMA (ATRP Synthesized)59,00070,2101.19 youtube.com
PBMA (Commercial)-~100,000- polysciences.com
PBMA Copolymers (ATRP)--1.13 - 1.63 acs.org

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the precise determination of the absolute molecular weight of polymers, particularly those with lower molecular weights and narrow polydispersity.

This technique has been successfully applied to the analysis of low molecular weight PBMA. In one study, PBMA synthesized by ATRP was analyzed using dithranol as the matrix and sodium trifluoroacetate (B77799) as the cationizing agent. acs.org The analysis yielded a number-average molecular weight (Mₙ) of 4,900 g/mol and a polydispersity index (Mₙ/Mₙ) of 1.21. acs.org This demonstrates the utility of MALDI-TOF MS in providing accurate molecular weight information that complements data obtained from GPC/SEC.

Thermal Behavior and Transitions

The thermal characteristics of Poly(this compound) (PBzMA) and its copolymers are fundamental to understanding their stability and performance under varying temperature conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on degradation and phase transitions.

Thermogravimetric Analysis (TGA) for Degradation Studies

TGA is employed to determine the thermal stability of polymers by measuring weight loss as a function of temperature. For PBzMA homopolymers and their derivatives, TGA reveals the onset and progression of thermal decomposition.

In a study of PBzMA and its composites with graphite (B72142), the thermal stability was observed to decrease with the addition of graphite. rsc.org The temperature at which 50% weight loss occurred (T50) shifted from 346 °C for the pure homopolymer to 338 °C for a composite containing 5% graphite. rsc.org Conversely, copolymerization can enhance thermal stability. For instance, copolymers of isobornyl methacrylate (IBMA) and this compound (BzMA) demonstrated increased thermal stability as the proportion of BzMA units in the copolymer chain increased. nih.gov Statistical copolymers of BzMA and diethylaminoethyl methacrylate (DEAEMA) have also been analyzed, showing distinct degradation profiles compared to their respective homopolymers. rsc.org

Table 1: TGA Decomposition Temperatures for PBzMA and Derivatives

Material T50 (Temperature at 50% Weight Loss, °C) Source(s)
Poly(this compound) (PBzMA) 346 rsc.org
PBzMA / 1% Graphite Composite 340 rsc.org
PBzMA / 5% Graphite Composite 338 rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for investigating thermal transitions such as the glass transition temperature (Tg), where a polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter for processing and application.

The reported glass transition temperature for PBzMA homopolymer varies slightly across studies, with values cited at 54 °C, 55 °C, and 75 °C. rsc.orgnih.govrsc.orgnih.gov This variation can be attributed to differences in polymer molecular weight and experimental conditions. rsc.orgnih.gov In copolymers, the Tg can be tailored. For poly(isobornyl methacrylate-co-benzyl methacrylate), the Tg increases with higher IBMA content, falling between the Tg values of the respective homopolymers (P(IBMA) Tg = 198 °C and P(BzMA) Tg = 54 °C). nih.gov For example, a copolymer with 26% IBMA has a Tg of 95.8 °C, which increases to 173.5 °C for a copolymer with 78% IBMA. nih.gov

High-sensitivity DSC has also been instrumental in studying the lower critical solution temperature (LCST) phase separation of PBzMA in ionic liquids. nih.govresearchgate.net These studies clearly observed endothermic peaks corresponding to the phase separation, confirming that negative enthalpy and entropy changes of mixing drive the LCST behavior. nih.govresearchgate.net

Table 2: Glass Transition Temperatures (Tg) for PBzMA and Copolymers

Material Tg (°C) Source(s)
Poly(this compound) (PBzMA) 54 - 75 rsc.orgnih.govrsc.orgnih.gov
PBzMA / 1% Graphite Composite 73 rsc.org
PBzMA / 5% Graphite Composite 72 rsc.org
P(IBMA0.26-co-BzMA) 95.8 nih.gov
P(IBMA0.48-co-BzMA) 127.6 nih.gov
P(IBMA0.78-co-BzMA) 173.5 nih.gov

Thermal Degradation Kinetics Analysis

To gain a deeper understanding of the degradation mechanism, isoconversional kinetic models such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are applied to TGA data obtained at multiple heating rates. These methods allow for the calculation of the activation energy (Ea) of decomposition, which is the energy barrier that must be overcome for degradation to occur.

A study on poly(this compound)/graphite composites utilized the FWO method to determine the kinetics of thermal decomposition. rsc.org For a composite with 5% graphite, the average activation energy was calculated to be 182.7 kJ/mol over a conversion range of 0.1 to 0.9. rsc.org The activation energy was found to vary with the degree of conversion, indicating a complex degradation process. rsc.org Such kinetic analyses are crucial for predicting the long-term thermal stability and lifetime of polymer-based materials. nih.gov

Table 3: Activation Energy (Ea) of Thermal Decomposition for Poly(BzMA)/5% Graphite Composite via FWO Method

Conversion (α) Activation Energy (Ea, kJ/mol) Source(s)
0.1 165.71 rsc.org
0.2 168.96 rsc.org
0.3 174.56 rsc.org
0.4 187.02 rsc.org
0.5 186.92 rsc.org
0.6 195.66 rsc.org
0.7 189.11 rsc.org
0.8 190.61 rsc.org
0.9 183.45 rsc.org
Average 182.70 rsc.org

Morphological and Phase Behavior Investigations

The ability of block copolymers containing PBzMA to self-assemble into ordered nanostructures in solution is a key area of research, leading to materials with controlled morphologies and functionalities.

Micellization and Self-Assembly Studies in Solution

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can spontaneously form micelles when placed in a selective solvent—a solvent that is good for one block but poor for the other. Block copolymers of N-vinyl pyrrolidone (PNVP) and this compound (PBzMA), for example, exhibit this behavior. nih.gov In a solvent like tetrahydrofuran (B95107) (THF), which is selective for the hydrophobic PBzMA block, these copolymers self-assemble into micelles where the PBzMA chains form the core and the soluble PNVP chains form the outer corona. nih.gov This process can also occur in aqueous solutions, where the roles are reversed: the hydrophilic PNVP forms the corona, and the PBzMA forms the core, allowing for the encapsulation of hydrophobic substances. nih.gov

Similarly, self-assembly of poly(lauryl methacrylate)-b-poly(this compound) (PLMA-PBzMA) diblock copolymers can be induced by a post-polymerization solvent transfer. rsc.orgmanchester.ac.ukrsc.org When transferred from a good solvent for both blocks (like chloroform) into a selective solvent that is poor for the PBzMA block (like n-dodecane), the copolymers assemble into various nano-objects. rsc.orgmanchester.ac.ukrsc.org The final morphology of these assemblies—spheres, worms, or vesicles—is controlled by the relative lengths of the polymer blocks, specifically the degree of polymerization of the core-forming PBzMA block. rsc.orgmanchester.ac.ukrsc.org

Polymerization-Induced Self-Assembly (PISA) Morphology Control

Polymerization-Induced Self-Assembly (PISA) is a highly efficient technique for producing block copolymer nano-objects with various morphologies directly at high concentrations. mdpi.comchinesechemsoc.org In a typical PISA formulation involving this compound, a soluble macromolecular chain transfer agent (macro-CTA), such as poly(lauryl methacrylate) (PLMA) or poly(glycerol monomethacrylate) (PGMA), is chain-extended with BzMA monomer in a solvent that is good for the macro-CTA but a poor solvent for the resulting PBzMA block. rsc.orgresearchgate.netacs.org

As the PBzMA block grows, it becomes insoluble and triggers in-situ self-assembly into nanoparticles, with the PBzMA forming the core and the initial macro-CTA block forming a stabilizing corona. rsc.orgresearchgate.net The morphology of the resulting nano-objects is highly dependent on the degrees of polymerization of both the stabilizer and core-forming blocks. rsc.orgnih.gov For example, using a PLMA stabilizer in a non-polar solvent like mineral oil or n-dodecane, a systematic increase in the PBzMA block length can induce morphological transitions from spheres to worms and finally to vesicles. rsc.orgresearchgate.net This allows for the creation of phase diagrams that map copolymer composition to the resulting morphology. researchgate.netrsc.org

The choice of solvent and the glass transition temperature of the core-forming block are also critical factors. nih.govrsc.orgacs.org PISA of BzMA in ethanol (B145695)/water mixtures shows that the evolution of morphology is highly sensitive to the solvent ratio, with some compositions leading to kinetically trapped spherical micelles while others allow for the full transition to higher-order structures like worms and vesicles. rsc.org

Lower Critical Solution Temperature (LCST) Behavior in Ionic Liquids

Poly(this compound) (PBzMA) exhibits unusual Lower Critical Solution Temperature (LCST) phase behavior when dissolved in certain room-temperature ionic liquids (ILs). researchgate.net This phenomenon, where the polymer solution is miscible at lower temperatures and undergoes phase separation upon heating, is of significant interest. The LCST behavior of PBzMA has been observed in ILs that contain anions like bis(trifluoromethylsulfonyl)imide ([NTf2]) and hexafluorophosphate (B91526) ([PF6]). researchgate.net

Research indicates that the phase separation temperature is highly sensitive to small changes in the chemical structure of the IL's cation. researchgate.netiupac.org For instance, studies on PBzMA in various imidazolium-based ILs demonstrated that the phase separation temperature changes significantly with alterations to the cation's structure. researchgate.net Unlike the LCST behavior commonly seen in aqueous polymer solutions, the phase separation of PBzMA in ILs is driven by negative enthalpy and entropy of mixing, a fact experimentally verified through high-sensitivity differential scanning calorimetry (DSC). researchgate.netiupac.org These DSC measurements detected endothermic peaks corresponding to the desolvation process of the polymer from the ILs. iupac.org

The concentration of the polymer in the ionic liquid also strongly influences the phase boundaries. In a study using 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide, turbidimetry measurements showed a clear dependence of the cloud point temperature on the polymer concentration. mdpi.comnih.gov Interestingly, the molecular weight of the PBzMA (tested between 32 and 76 kg/mol ) did not appear to influence these phase boundaries. mdpi.comnih.gov The kinetics of this phase separation process in ILs have been noted to be extremely slow. researchgate.netiupac.org

Below is a table summarizing the effect of concentration on the cloud point temperature for Poly(this compound) with a molecular weight of 63 kg/mol (PBzMA-63) in the ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP][TFSI]).

Table 1: Cloud Point Temperatures for PBzMA-63 in [BMP][TFSI] at Various Concentrations

Concentration (wt%) Cloud Point Temperature (°C)
10 174
15 162
20 152
25 141
30 129

Data sourced from turbidimetry measurements at a heating rate of 1 °C/min. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Microphase Separation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanoscale structure and microphase separation of block copolymers containing PBzMA. This method allows for the in-situ observation of the formation and evolution of ordered nanostructures during polymerization processes like polymerization-induced self-assembly (PISA). nih.govrsc.org

For example, SAXS has been used to monitor the morphological transitions that occur during the Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization of this compound (BzMA). rsc.org In the synthesis of poly(stearyl methacrylate)–poly(this compound) (PSMA–PBzMA) diblock copolymers in mineral oil, PISA leads to the formation of nanoparticles with spherical, worm-like, or vesicular morphologies. rsc.org SAXS analysis enables the tracking of parameters such as particle diameter, mean aggregation number, and the distance between adjacent copolymer chains at the core-shell interface as a function of monomer conversion. rsc.org

In another study, time-resolved SAXS was employed to investigate the formation of ordered phases during the RAFT dispersion polymerization of BzMA in n-dodecane, using a hydrogenated polybutadiene (B167195) (PhBD) stabilizer block. nih.gov As the PBzMA block grew, SAXS patterns revealed a progression through intermediate body-centered cubic (BCC) and hexagonally close-packed (HCP) sphere phases before the system settled into a final hexagonal cylinder (HEX) phase. nih.gov These studies demonstrate the utility of SAXS in understanding the complex self-assembly pathways and resulting microphase-separated morphologies of PBzMA-based block copolymers.

Rheological and Mechanical Characterization of Polymeric Materials

The rheological and mechanical properties of materials incorporating Poly(this compound) are critical for their application, particularly in blends and composites. chemicalbook.com Dynamic Mechanical Thermal Analysis (DMTA) is a common technique used to probe the viscoelastic properties and phase structure of such materials. doi.org

Studies on blends of PBzMA with epoxy thermosets have shown that the final morphology and mechanical properties are highly dependent on the composition. doi.orgresearchgate.net As the content of PBzMA increases, the morphology can evolve from a nodular structure (PBzMA-rich spheres in an epoxy matrix) to a co-continuous structure, and finally to a phase-inverted structure where the PBzMA forms the continuous phase. doi.org

DMTA curves of these blends typically show two α-relaxation peaks in the tan δ plot, which correspond to the glass transition temperatures (Tg) of the epoxy-rich and PBzMA-rich phases. doi.org The precise Tg values are often shifted from those of the neat polymers, indicating a degree of mixing between the phases. doi.orgresearchgate.net The storage modulus (E') is also highly dependent on the morphology of the blend. doi.org For instance, in the temperature range between the Tg of PBzMA and the Tg of the epoxy, where the PBzMA is in a rubbery state and the epoxy is in a glassy state, the storage modulus is significantly influenced by the phase structure. doi.org

Table 2: Glass Transition Temperatures (Tg) of PBzMA/Epoxy Blends

PBzMA Content (wt%) Tg of PBzMA Phase (°C) Tg of Epoxy Phase (°C)
5 ~75 ~180
10 ~78 ~175
15 ~80 ~170
20 ~85 ~165

Data estimated from tan δ peaks at 1 Hz for fully cured samples. doi.org

Adsorption and Surface Interaction Studies

The surface properties of copolymers containing PBzMA blocks are crucial for applications involving interfaces, such as in Pickering emulsions or surface coatings. The adsorption behavior of PBzMA-containing nanoparticles has been a subject of investigation. whiterose.ac.uk

One study focused on spherical nanoparticles composed of a poly(glycerol monomethacrylate) (PGMA) stabilizer block and a core-forming PBzMA block (PGMA-PBzMA), synthesized via RAFT aqueous emulsion polymerization. whiterose.ac.uk The cis-diol groups present in the PGMA stabilizer chains were exploited to demonstrate selective adsorption onto a specifically functionalized surface. whiterose.ac.uk

Using Atomic Force Microscopy (AFM), researchers showed that these PGMA-PBzMA nanoparticles selectively bind to a micropatterned planar surface functionalized with phenylboronic acid. whiterose.ac.uk This binding occurs at pH 10 through the formation of a cyclic boronate ester between the cis-diols of the PGMA and the phenylboronic acid groups on the surface. In contrast, minimal nanoparticle binding was observed at a lower pH of 4, or when a poly(ethylene glycol) (PEG) stabilizer block, which lacks the cis-diol functionality, was used instead of PGMA. whiterose.ac.uk This demonstrates a highly specific and controllable surface interaction driven by the chemistry of the copolymer's stabilizing block. whiterose.ac.uk

Advanced Applications and Functional Materials Derived from Poly Benzyl Methacrylate

Biomedical and Drug Delivery Systems

The functionalities of polymers based on aromatic acrylates and methacrylates, including benzyl (B1604629) methacrylate (B99206), make them suitable for various biomedical applications such as the transport of genes, drugs, and proteins dergi-fytronix.com. Polymeric nanoparticles, in general, show significant promise in biomedical applications by improving pharmacokinetic properties and dose requirements in drug delivery researchgate.net.

Polymeric Micelles for Encapsulation and Release

Polymeric micelles, typically formed by the self-assembly of amphiphilic block or graft copolymers in aqueous solutions, consist of a hydrophobic core and a hydrophilic shell mdpi.com. This structure allows for the efficient solubilization and encapsulation of hydrophobic drugs within the core, potentially enhancing bioavailability and enabling controlled or targeted release mdpi.commdpi.com. The micellar exterior provides protection to the hydrophobic core in biological environments mdpi.com. Amphiphilic hyperbranched copolymers incorporating benzyl methacrylate, such as poly[(2-dimethylaminoethyl methacrylate)-co-(this compound)], have been synthesized and studied for their self-assembly behavior and ability to encapsulate hydrophobic molecules like curcumin (B1669340) in aqueous media mdpi.com. The selection of monomers aims to combine pH and thermoresponsive characteristics with a hydrophobic component to achieve amphiphilicity mdpi.com. The encapsulation of hydrophobic curcumin within the micellar core of these structures has been demonstrated nih.gov.

Table 1: Curcumin Encapsulation in P(DMAEMA-co-BzMA) Aggregates

Copolymer Composition (DMAEMA:BzMA)Encapsulation Efficiency (%)
Specific compositions not provided in search results.Specific data not provided in search results.
(Based on self-assembly studies of P(DMAEMA-co-BzMA) copolymers) mdpi.comnih.gov(Curcumin encapsulation demonstrated) mdpi.comnih.gov

Hydrogels for Biocompatible Interfaces

Hydrogels, three-dimensional network structures formed from synthetic and/or natural polymers, can absorb and retain significant amounts of water, making them highly biocompatible due to their similarity to the native extracellular matrix encyclopedia.pubuepb.edu.br. They are appealing candidates for tissue engineering scaffolds and are applied in regenerative medicine, wound healing, and drug/gene delivery encyclopedia.pub. While the direct use of poly(this compound) homopolymer in hydrogels for biocompatible interfaces was not explicitly detailed in the search results, methacrylate homopolymers, including poly(this compound), are generally used in the development of hydrogels and medical implants researchgate.net. The properties of hydrogels, such as mechanical strength, swelling capacity, and responsiveness to external stimuli, can be tuned by combining different polymers uepb.edu.br. Hybrid hydrogels containing natural polymers and synthetic components are being developed for enhanced biological functionality and biodegradability encyclopedia.pub.

Nanoparticle Formulations for Biological Applications

Polymeric nanoparticles are actively being researched for various biomedical applications, including drug delivery and bioimaging researchgate.net. Poly(this compound) has been utilized as a core-forming block in the synthesis of diblock copolymer nanoparticles via techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization-induced self-assembly (PISA) in aqueous emulsion acs.org. These spherical nanoparticles can be synthesized with controllable sizes, for example, with mean particle diameters ranging from 20 to 193 nm by varying the degree of polymerization of the PBzMA block acs.org. Such nanoparticles have shown stability to freeze-thaw cycles and the presence of salt acs.org. While the search results mention the use of other methacrylate-based nanoparticles for drug delivery with high entrapment efficiency and controlled release sc.edu, and the potential for targeting specific cells whiterose.ac.ukmdpi.com, specific detailed research findings on PBzMA nanoparticle formulations for biological applications beyond their synthesis and characterization as potential carriers were not extensively provided. However, the ability to form well-defined nanoparticles with tunable size makes PBzMA a promising material for further exploration in this area.

Adhesives and Coatings Technologies

Poly(this compound) is a rigid, hydrophobic polymer with enhanced adhesion properties due to its benzyl ester groups, making it useful in coatings and adhesives polysciences.com. It has high applicability in the coatings, adhesives, and sealants industries alibaba.comkowachemical.com.

Pressure-Sensitive Adhesives (PSAs)

Pressure-sensitive adhesives (PSAs) are designed to adhere to surfaces with the application of low pressure exxonmobilchemical.com. They are widely used and contain a variety of synthetic monomers researchgate.net. This compound has been evaluated as an alternative hard monomer in acrylate (B77674) latex PSAs researchgate.net. Studies have investigated the influence of BzMA on latex and PSA properties. The incorporation of BzMA into the latex PSA copolymer through emulsion polymerization has been confirmed researchgate.net. The presence of BzMA has been shown to improve the water resistance of the latex PSA researchgate.net. Furthermore, the adhesive properties of the PSA are affected by the BzMA content; loop tack decreases, while shear strength increases with increasing BzMA incorporation researchgate.net. The 180° peel strength initially increases and then decreases with the addition of BzMA, with an optimal value observed at 5 wt% BzMA content researchgate.net.

Table 2: Influence of BzMA Content on Acrylate Latex PSA Properties

BzMA Content (wt%)Loop TackShear Strength180° Peel StrengthWater Resistance
IncreasingDecreases researchgate.netIncreases researchgate.netInitially increases, then decreases researchgate.netImproved researchgate.net
5--Maximum value researchgate.net-

Inkjet Inks and Nanoprinting Lithography Applications

Poly(this compound) is utilized in inkjet inks and nanoprinting lithography dergi-fytronix.comresearchgate.net. Inkjet inks are critical for inkjet printing, and their formulation influences printing quality and jetting characteristics researchgate.netmalvernpanalytical.com. The development of nanoparticle-based inkjet inks is an area of focus for applications like printed electronics and rapid prototyping nih.gov. While the specific role and detailed research findings of PBzMA in the formulation and performance of inkjet inks and in nanoprinting lithography were not extensively detailed in the provided search results, its use in these areas is noted dergi-fytronix.comresearchgate.net. The design of jettable nanoparticle-based inkjet inks involves considering factors like rheology, acoustics, and jettability to ensure stable droplet formation nih.gov. Polymers, including PBzMA, likely function as binders or dispersants within these ink formulations.

Energy Storage and Electronic Devices

Poly(this compound) and its copolymers have been explored for various applications in energy storage and electronic devices, primarily due to their mechanical properties, thermal stability, and the ability to tune their interactions with other components.

Solid Polymer Electrolytes (SPEs) for Lithium Batteries

Solid polymer electrolytes (SPEs) are being investigated as a safer alternative to flammable liquid electrolytes in lithium-ion batteries, particularly for all-solid-state lithium-metal-polymer batteries. diva-portal.orgacs.org A key challenge for SPEs is achieving high ionic conductivity while maintaining sufficient mechanical stability. diva-portal.org The main conduction mechanism in SPEs relies on the segmental motion of the polymer chains to transport ions. diva-portal.org

Poly(this compound) has been utilized as a component in block copolymers for SPEs to enhance mechanical properties. For instance, a triblock copolymer with the structure PBnMA-POEGMA-PBnMA, synthesized via atom transfer radical polymerization (ATRP), has been blended with lithium bis(trifluoromethylsulfonate) (LiTFSI) to form SPEs. diva-portal.orgresearchgate.netresearchgate.net The PBnMA blocks serve as mechanical modifiers, allowing for tuning of the microphase separation upon addition of LiTFSI, as demonstrated by small-angle X-ray scattering (SAXS). diva-portal.orgresearchgate.net This tuning can lead to increased ionic conductivity. diva-portal.orgresearchgate.net

Research has shown that such PBnMA-containing block copolymer electrolytes can exhibit ionic conductivity values higher than those of methyl methacrylate triblock copolymer-based electrolytes in a mixed state. diva-portal.orgresearchgate.net A Li|SPE|LiFePO₄ half-cell constructed with this type of electrolyte was successfully cycled at 60 °C, yielding a discharge capacity of approximately 100 mAh g⁻¹ of LiFePO₄ at C/10 and demonstrating stable cycling for over 140 cycles. diva-portal.orgresearchgate.net

Another study explored a diblock copolymer of poly(this compound) and poly(ε-caprolactone-r-trimethylene carbonate) as a mechanically robust SPE for ambient temperature battery applications. acs.org An SPE with 16.7 wt % LiTFSI showed an ionic conductivity of 9.1 × 10⁻⁶ S cm⁻¹ at 30 °C and an apparent transference number (T₊) of 0.64 ± 0.04. acs.org The PBnMA hard block contributed to the mechanical robustness, with a storage modulus (E') of 0.2 GPa below 40 °C, comparable to polystyrene. acs.org A Li|SPE|LiFePO₄ cell using this electrolyte cycled reliably at 30 °C for over 300 cycles. acs.org

Statistical copolymers of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and this compound (BnMA) have also been synthesized for use as gel polymer electrolytes (GPEs) in lithium-ion batteries. mdpi.comresearchgate.net In these systems, the OEGMA segments interact with the liquid electrolyte, aiding retention, while BnMA enhances mechanical stability. researchgate.net Such a polymer was capable of retaining liquid electrolyte up to 400% of its weight while maintaining sufficient mechanical stability for use as a separator. researchgate.net

Here is a summary of research findings on PBnMA-based SPEs:

Polymer CompositionLithium SaltIonic Conductivity (S cm⁻¹)Temperature (°C)Application/PerformanceSource
PBnMA-POEGMA-PBnMA triblock copolymerLiTFSIIncreased compared to PMMA analog30-90LiSPE
Poly(this compound)-poly(ε-caprolactone-r-trimethylene carbonate) diblock copolymerLiTFSI9.1 × 10⁻⁶30Mechanically robust, LiSPE
Statistical copolymer of OEGMA and BnMALiPF₆ in EC:DMC~1.8 × 10⁻³25Gel polymer electrolyte, retains liquid electrolyte researchgate.net

Polymer Composites for Dielectric and Semiconductor Applications

Poly(this compound) is a rigid, hydrophobic thermoplastic polymer with good optical clarity and chemical resistance. polysciences.com Its benzyl ester groups can provide enhanced adhesion, making it useful in coatings. polysciences.com While the search results did not provide specific details on PBnMA composites for dielectric and semiconductor applications in the context of electronic devices, polymers, in general, are widely used in these areas. For instance, polymers can serve as dielectric layers or as binders and matrices in semiconductor composites. The inherent properties of PBnMA, such as its thermal stability and mechanical strength, suggest potential as a matrix material in composites for electronic applications, although direct research findings on PBnMA composites specifically for dielectric and semiconductor functions were not extensively found in the provided search results.

Perovskite materials themselves are semiconductors with potential applications in optoelectronics, including photovoltaics. researchgate.netacs.org Some perovskites exhibit orthorhombic phases with space groups like Pbnm, which are predicted to be mechanically stable and ductile, possessing high absorption and conductivity. researchgate.netacs.orgrsc.orgliverpool.ac.ukoaepublish.comaip.orgtudelft.nl While this relates to semiconductor materials used in electronics, it does not specifically detail the role of PBnMA in such composites for dielectric or semiconductor functions.

Application in Perovskite Solar Cells

Poly(this compound) has been explored for applications in perovskite solar cells (PSCs), particularly in improving stability and efficiency. PSCs have garnered significant attention due to their high power conversion efficiencies, but they face challenges related to stability and lead leakage. researchgate.netd-nb.infonewswise.com

Introducing cross-linkable methacrylate analogs, such as butyl methacrylate (BMA) and this compound (BnMA), upon the perovskite layer has been proposed as an internal encapsulation strategy to hinder ion migration and prevent lead leakage. researchgate.net BnMA, especially its dimer, can chemically interact with the perovskite layer through π-interactions involving the hanging benzene (B151609) rings. researchgate.net This interaction can facilitate more compact coordination, potentially restoring the Fermi level of the perovskite and reducing carrier recombination losses. researchgate.net

While the search results mention the use of other polymers like poly(methyl methacrylate) (PMMA) as interfacial layers or passivation layers in PSCs to enhance efficiency and stability d-nb.inforesearchgate.net, the specific application of poly(this compound) as a bulk material or a primary component in the active or transport layers of PSCs was not a prominent finding. However, its monomer, BnMA, has been investigated as an additive for interface passivation. researchgate.net

Research findings on the use of BnMA in PSCs as an additive for passivation:

Material Added to Perovskite LayerProposed MechanismObserved EffectSource
This compound (BnMA)Chemical interaction via π-interactions, facilitates compact coordinationHinders ion migration, prevents lead leakage, reduces carrier recombination losses researchgate.net

Optical Materials and Technologies

Poly(this compound) is recognized as a material with excellent optical clarity polysciences.com and has been investigated for applications in optical materials and technologies.

Polymeric Optical Fibers

Polymer optical fibers (POFs) offer advantages such as flexibility and ease of handling. Poly(methyl methacrylate) (PMMA) is a common material for POFs, but copolymers are used to tailor properties like refractive index and birefringence. nih.gov

Copolymers of methyl methacrylate (MMA) and this compound (BnMA) have been used to fabricate polarization-maintaining graded-index plastic optical fibers (PMGI-POF). researchgate.net These copolymers can reduce intrinsic birefringence, leading to a high extinction ratio. researchgate.net The ability of poly(MMA-co-BnMA) to control birefringence originates from the mutually opposite polarizability anisotropies of the MMA and BnMA side-chain groups. aip.org

Terpolymers including this compound, such as poly(methyl methacrylate/2,2,2-trifluoroethyl methacrylate/benzyl methacrylate), have also been fabricated for POFs. researchgate.net This specific terpolymer composition is known to be effective in eliminating both photoelastic and orientational birefringence, providing a polarization-maintaining effect even under applied load. researchgate.net

Poly-(methyl methacrylate-co-benzyl methacrylate) POFs are known for their high response to normal stress, a property that has been investigated for understanding stress distribution in the fiber core. aip.org

Here is a summary of PBnMA in polymeric optical fibers:

Polymer CompositionApplication in POFKey Property UtilizedSource
Poly(MMA-co-BnMA)Polarization-maintaining POFReduction of intrinsic birefringence researchgate.netaip.org
Poly(MMA-co-3FMA-co-BnMA) (Terpolymer)Polarization-maintaining POFElimination of birefringence researchgate.net
Poly(MMA-co-methyl vinyl ketone-co-benzyl methacrylate) coreFabrication of long-period gratingsPhotosensitivity optica.org

Separation Science and Chromatography

Poly(this compound) and its copolymers have been extensively investigated for their utility as stationary phases in various chromatographic techniques. Their tunable properties, ease of preparation, and stability across a range of pH values make them attractive for developing efficient separation media. oup.comnih.govresearchgate.net

Stationary Phases in Liquid Chromatography

Poly(this compound) and its copolymers, often with crosslinking agents like ethylene (B1197577) dimethacrylate (EDMA) or bisphenol A dimethacrylate (BPADMA), are used to create monolithic stationary phases for capillary liquid chromatography (cLC). oup.comnih.govnih.gov These monolithic columns are prepared by in-situ copolymerization within the confines of fused-silica capillaries. oup.comnih.govresearchgate.net The composition of the polymerization mixture, including the type and concentration of monomer, crosslinker, porogenic solvent, and initiator, significantly influences the chemical and physical properties of the resulting monolithic polymer. oup.com

Studies have demonstrated the successful separation of various analytes using PBnMA-based stationary phases. For instance, monolithic columns synthesized by copolymerization of this compound and EDMA have been evaluated for the separation of mixtures of aromatic hydrocarbons and phenolic compounds. nih.gov Adding tetrahydrofuran (B95107) to the mobile phase has been shown to improve both resolution and peak shapes in such separations. nih.gov

The incorporation of multi-walled carbon nanotubes (MWCNT) into this compound monolithic columns has also been explored to enhance separation efficiency in cLC. scispace.com This approach involved preparing polymer-based monolithic materials with MWCNT incorporated into a mixture of this compound and EDMA. scispace.com The resulting monolithic beds showed mechanical stability, with porosity and permeability increasing with MWCNT content. scispace.com These columns were tested for the separation of ketones and phenols, demonstrating that MWCNT incorporation could enhance column efficiency and improve resolution. scispace.com

This compound itself can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This indicates the hydrophobic nature of the this compound monomer, which is leveraged in the design of stationary phases for separating compounds with similar properties.

Monoliths for Capillary Electrochromatography

Poly(this compound) monoliths have also found application in capillary electrochromatography (CEC). oup.comnih.govmdpi.com CEC is a hybrid separation technique that combines the principles of HPLC and capillary electrophoresis. Monolithic columns based on PBnMA-co-EDMA or PBnMA-co-BPADMA have been prepared for CEC separations. oup.comnih.govsigmaaldrich.com

Photoinitiated copolymerization has been used to rapidly prepare poly(this compound-co-bisphenol A dimethacrylate) monoliths in fused-silica capillaries. nih.govsigmaaldrich.com These monoliths, prepared in the presence of porogenic solvents like cyclohexanol (B46403) and 1-decanol, have shown good permeability and mechanical stability. nih.gov They have been successfully used for the separation of mixtures of alkylbenzenes, polycyclic aromatic hydrocarbons (PAHs), and phenolic compounds by CEC. nih.gov

Comparing monoliths prepared with different crosslinkers, poly(BMA-co-BPADMA) monoliths have demonstrated better selectivity for aromatic analytes and greater chromatographic stability in higher aqueous mobile phases compared to those prepared with EDMA. nih.gov The presence of aromatic rings in the BPADMA crosslinker likely contributes to enhanced π-π interactions with aromatic analytes, improving separation. nih.govdicp.ac.cn

The preparation of these monolithic columns typically involves a single-step in-situ copolymerization process, where the monomer mixture, crosslinker, initiator, and porogenic solvent are introduced into the capillary and polymerized thermally or via UV initiation. oup.comnih.govresearchgate.net The optimization of polymerization conditions, such as reaction time, temperature, and the composition of the polymeric mixture and porogen, is crucial for controlling the characteristics and chromatographic properties of the resulting monoliths. oup.comnih.gov

Pigment Stabilization in Aqueous Dispersions

Poly(this compound) copolymers, particularly those incorporating hydrophilic monomers, are utilized as polymeric dispersants for stabilizing pigment particles in aqueous systems. whiterose.ac.ukgoogle.com The design of these copolymers often involves creating amphiphilic structures where the hydrophobic PBnMA blocks interact with the pigment surface, while hydrophilic blocks extend into the aqueous phase, providing steric or electrostatic stabilization. whiterose.ac.uknih.gov

Copolymers of methacrylic acid (MAA) and this compound (BzMA), denoted as p(MAA-co-BzMA), have been synthesized for the stabilization of pigment particles in water. whiterose.ac.uk These copolymers, prepared by free-radical polymerization, can exhibit conformational transitions in aqueous solutions depending on pH due to the presence of the ionizable methacrylic acid units. whiterose.ac.uk At higher pH values, the deprotonation of MAA groups causes the copolymer chain to expand, leading to a more open structure that can effectively stabilize pigment dispersions. whiterose.ac.uk

Stable aqueous dispersions of various pigments, including carbon black, yellow, cyan, and magenta, have been produced using p(MAA-co-BzMA) copolymers as dispersants. whiterose.ac.uk Research findings indicate that the adsorption of these copolymers onto pigment surfaces, such as carbon black, is crucial for achieving stable dispersions. whiterose.ac.uk Studies using techniques like small-angle neutron scattering (SANS), dynamic light scattering (DLS), and analytical centrifugation have characterized the adsorption behavior and the resulting dispersion properties. whiterose.ac.uk

For instance, research on the adsorption of p(MAA39-co-BzMA61) onto carbon black showed that monolayer coverage was achieved at a specific copolymer loading. whiterose.ac.uk The conformation of the adsorbed copolymer layer and its interaction with the aqueous medium contribute to the long-term stability of the pigment dispersion. whiterose.ac.uk

Amphiphilic block copolymers containing PBnMA blocks have also been synthesized via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization for use as pigment dispersants. nih.govacs.org For example, diblock copolymer nanoparticles with a poly(2-(dimethylamino)ethyl methacrylate) (PDMA) steric stabilizer block and a PBnMA core-forming block have been used as dispersants for silica (B1680970) particles, serving as a model pigment. nih.govacs.org These nanoparticles, which acquire cationic character in water, can electrostatically adsorb onto anionic silica particles, leading to steric stabilization at sufficient coverage. nih.gov Characterization techniques confirmed that the adsorbed nanoparticles remained intact on the pigment surface, contributing to dispersion stability. nih.gov

The use of graft copolymers incorporating this compound has also been explored for aqueous pigment dispersions, aiming to improve stability and reduce the amount of dispersant needed, which can enhance the water resistance of the final coating or ink. epo.org

Computational and Theoretical Investigations of Benzyl Methacrylate Systems

Molecular Dynamics Simulations of Polymer/Solvent Interactions

Molecular dynamics (MD) simulations are powerful tools for investigating the interactions between PBnMA and various solvents at the molecular level. These simulations can reveal details about the solvation structure, polymer conformation, and the dynamics of polymer chains in solution.

Studies utilizing all-atom MD simulations have been employed to explore the solvation structure of PBnMA in ionic liquids (ILs). For instance, research on PBnMA in an imidazolium-based ionic liquid combined MD simulations with high-energy X-ray total scattering (HEXTS) to analyze the microscopic structure. The agreement between experimental HEXTS data and theoretical MD results for radial distribution functions (G(r)) validated the simulation approach. figshare.comacs.org The G(r) functions were separated into inter- and intramolecular contributions, providing insights into polymer-solvent interactions and polymer structure, respectively. figshare.comacs.org Intermolecular analysis indicated that the benzyl (B1604629) side chains of PBnMA are preferentially solvated by imidazolium (B1220033) cations over anions. figshare.comacs.org Intramolecular analysis suggested that interactions among the aromatic side chains (π–π stacking) also contribute to the stabilization of PBnMA chains. figshare.comacs.org The coexistence of polymer (benzyl group)-cation interactions and benzyl group stacking within a PBnMA chain was found to lead to a more ordered solution structure, potentially contributing to the observed lower critical solution temperature (LCST)-type phase behavior in these systems due to negative mixing entropy. figshare.comacs.org

Further MD simulation studies on PBnMA in a solvate ionic liquid (SIL) containing a Li-glyme complex cation, [Li(G4)][TFSA], investigated the predominant interactions driving dissolution. nih.gov Intermolecular components from MD simulations and HEXTS revealed that the ester moiety of BnMA is preferentially solvated by Li cations through cation-dipole interactions, causing slight desolvation of the glyme molecules. nih.gov The aromatic ring of BnMA was secondarily solvated by the [Li(G4)] cation complex via cation-π interactions, while maintaining the complex structure. nih.gov These interactions contribute to the formation of a solvation layer around the aromatic ring, influencing the negative entropy and enthalpy of mixing. nih.gov In polymer solutions, the coordination number of the Li cation around the ester moiety decreased significantly, attributed to the steric effect of bulky side chains hindering the approach of the [Li(G4)] complex. nih.gov These solvation structures result in small absolute values of negative entropy and enthalpy of mixing, key factors in understanding LCST behavior in IL systems. nih.gov

Quantum Mechanical Studies of Monomer Reactivity

Quantum mechanical (QM) studies, particularly using Density Functional Theory (DFT), are valuable for investigating the electronic properties and reactivity of the BnMA monomer. These studies can provide fundamental insights into the initiation, propagation, and termination steps of polymerization.

DFT and Hartree-Fock (HF) methods have been applied to investigate the molecular structure, vibrational analysis, chemical reactivity, and electrostatic potential of the benzyl methacrylate (B99206) monomer and its homopolymer. cdnsciencepub.com These computational approaches provide information that complements experimental characterization techniques such as FTIR, 1H, and 13C NMR. cdnsciencepub.com Calculations of molecular electrostatic potential maps and molecular orbital properties using basis sets like 6-31G (d, p) offer insights into the distribution of electron density and potential reaction sites. cdnsciencepub.com Calculated 1H and 13C chemical shifts using the gauge-including atomic orbital approach have shown good agreement with experimental values, validating the theoretical models and providing important data for molecular analysis and potential technological applications. cdnsciencepub.com

DFT calculations have also been used to understand the electronic properties and molecular structures of monomers and polymers. acs.org Using functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize molecular geometries and calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org These values are important indicators of the electronic behavior and potential reactivity of the compounds. acs.org

Modeling of Polymerization Kinetics and Mechanisms

Modeling of polymerization kinetics and mechanisms provides a theoretical framework to understand the rate and pathway of PBnMA formation. Computational models can simulate the complex processes involved in both radical and controlled polymerization techniques.

Studies have investigated the kinetics of benzyl methacrylate radical polymerization, including the effect of nanoconfinement. researchgate.net Differential scanning calorimetry (DSC) has been used to study bulk polymerization kinetics, while Raman spectroscopy has been employed for in-situ studies in nanoconfined environments using templates with different pore sizes. researchgate.net Mathematical models have been derived to describe the influence of nanoconfinement on polymerization kinetics. researchgate.net The initial polymerization rate in controlled pore glass and mesoporous silica (B1680970) was found to increase relative to the bulk, showing a linear relationship with reciprocal pore size. researchgate.net In carbon mesopores, the rate decreased linearly with reciprocal pore size, consistent with the rate being related to the ratio of pore surface area to pore volume. researchgate.net

Kinetic models, such as the end-to-end depolymerization (unzipping) model, have been used to reproduce the unexpected behavior observed during the thermal depolymerization of PBnMA synthesized via reversible addition–fragmentation chain-transfer (RAFT) polymerization. figshare.com Time-resolved small-angle X-ray scattering (SAXS) has been used to monitor the depolymerization process, revealing a gradual decrease in weight-average molecular weight while the z-average radius of gyration remained relatively unchanged until significant conversion. figshare.com This suggests an unzipping mechanism, and kinetic models can help elucidate the details of this process. figshare.com

Swelling kinetic models have also been fitted to evaluate the oil absorbency of PBnMA-based resins as a function of time, providing insights into the absorption mechanism. royalsocietypublishing.org Linear fitting equations for first-order and second-order sorption kinetics are used in such analyses. royalsocietypublishing.org

Theoretical Frameworks for Phase Behavior (e.g., Flory-Huggins Theory)

Theoretical frameworks, such as the Flory-Huggins theory, are used to understand and predict the phase behavior of polymer solutions, including those involving PBnMA. While the basic Flory-Huggins theory provides a fundamental understanding, deviations are often observed, particularly in systems with strong or specific interactions.

The classical Flory-Huggins theory, which assumes only weak, dispersive interactions, does not fully anticipate the behavior of polymer/ionic liquid systems exhibiting lower critical solution temperature (LCST) phase behavior, including those with PBnMA. mdpi.comresearchgate.net LCST behavior is often attributed to the formation of well-oriented solvation structures around the polymer, leading to homogeneous solutions at low temperatures that undergo liquid-liquid phase separation upon heating. mdpi.comresearchgate.net

In PBnMA/IL systems, the observed LCST behavior is considered unusual because the second virial coefficient (A2) in dilute solutions can be positive, indicating good solvent behavior, even above phase separation temperatures where A2 < 0 is expected. mdpi.comresearchgate.netresearchgate.net The critical compositions in several PBnMA/IL systems have also been observed to be significantly shifted toward polymer-rich compositions, contrary to the solvent-rich compositions anticipated by Flory-Huggins theory. researchgate.net

An empirical interpretation of LCST phase behavior can be based on the Flory–Huggins theory by assuming an effective interaction parameter () with a specific functional form. chinesechemsoc.org However, the formation of clathrates via cation-π interactions between imidazolium cations and benzyl groups in PBnMA has been proposed to lead to entropic stabilization during mixing, a phenomenon not fully captured by the basic Flory-Huggins framework. researchgate.net Intramolecular π-π stacking between adjacent benzyl groups, leading to compact polymer aggregates, also contributes to deviations from ideal Flory-Huggins behavior. researchgate.net

Despite its limitations for complex systems, the Flory-Huggins theory remains a foundational framework for understanding polymer blend miscibility, although experimental techniques like NMR and glass transition temperature (Tg) measurements are often necessary to fully characterize the phase behavior of systems like PVC/PBnMA blends. psu.edu

Biocompatibility and Environmental Impact Considerations in Research

In Vitro Biocompatibility Assessments (e.g., Hemolysis Assays)

In vitro studies are commonly employed to assess the initial biocompatibility of materials by examining their effects on cells or biological components outside a living organism. Hemolysis assays, for instance, evaluate the potential of a material to damage red blood cells.

Research involving copolymers containing benzyl (B1604629) methacrylate (B99206) has provided insights into their in vitro biocompatibility. One study investigated hydrogels formed from copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and alkyl methacrylates, including benzyl methacrylate (PMBz). Hemolysis tests were conducted to assess the compatibility of these hydrogels with red blood cells. The study found that alkyl MPC polymers, such as the copolymer containing this compound (PMBz), showed excellent biocompatibility in hemolysis tests nih.gov. This contrasted with some carboxylic acid-containing polymers, which exhibited more hemolytic activity nih.gov. The results suggested that suppressing the ionization of carboxylic acid groups is important for biocompatibility in these types of hydrogels nih.gov.

Another study exploring PEGylated polyamine nanogels, although not directly using PBnMA, highlights the importance of hemolysis assays in evaluating potential drug nanocarriers. This research evaluated the biocompatibility of nanogels by in vitro cytotoxicity and hemolysis assays, demonstrating that increasing the cross-linking density could reduce the toxic effect nih.gov. While this study focused on a different polymer composition, it underscores the standard practice of using hemolysis assays to evaluate the interaction of polymer-based materials with blood components.

Interactive Table 1: Hemolytic Activity of MPC Copolymers

Polymer TypeHemolytic Activity (Qualitative)Reference
Alkyl MPC Polymers (e.g., PMBz)Excellent Biocompatibility nih.gov
Carboxylic Acid MPC PolymersMore Hemolytic Activity nih.gov

Note: Hemolytic activity is a measure of the damage caused to red blood cells.

In Vivo Biocompatibility Evaluation (e.g., Injection Tests)

In vivo biocompatibility studies assess the response of a living organism to a material. Injection tests are one method to evaluate the local and systemic reactions to implanted or injected materials.

In the research on hydrogels containing MPC and alkyl methacrylates, in vivo injection tests were also performed to complement the in vitro findings. The alkyl MPC polymers, including the copolymer with this compound (PMBz), demonstrated excellent biocompatibility in these in vivo tests nih.gov. This further supported the potential of these materials for biomedical applications where contact with tissues and bodily fluids is involved nih.gov. Conversely, the carboxylic acid polymers showed low biocompatibility in the in vivo injection test, particularly at high concentrations nih.gov.

Research on Environmentally Friendly Poly(this compound) Derivatives

Efforts are being made to develop more environmentally friendly polymeric materials, including derivatives of poly(this compound). This involves exploring monomers derived from renewable resources or designing polymers with reduced environmental persistence.

One area of research involves synthesizing copolymers of this compound with monomers derived from natural sources. For example, studies have explored copolymers of this compound with citronellyl methacrylate, a monomer obtained from the natural terpene alcohol citronellol (B86348) researchgate.net. These novel copolymers are being investigated for their properties and potential to be more environmentally friendly than traditional polymers researchgate.net. The synthesis of these copolymers through UV polymerization has been reported, and their structures confirmed by spectroscopic methods researchgate.net.

The development of environmentally friendly polymerization techniques is also relevant. Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization in aqueous emulsion is considered an environmentally friendly formulation widely used for the industrial manufacture of polymers whiterose.ac.ukacs.org. While PBnMA can be synthesized via RAFT emulsion polymerization whiterose.ac.ukacs.org, the focus on "environmentally friendly derivatives" specifically pertains to the monomer or polymer structure itself, potentially incorporating bio-based components or designing for reduced environmental impact after use.

Research also touches upon the development of environmentally friendly Atom Transfer Radical Polymerization (ATRP) methods, which can be used to synthesize polymers like PBnMA mdpi.com. While this focuses on a greener synthesis process rather than the inherent environmental friendliness of the polymer structure, it contributes to the broader goal of sustainable polymer production.

Polymer Degradation and Environmental Fate Studies (e.g., Depolymerization Mechanisms)

Understanding how poly(this compound) and its derivatives degrade in the environment is essential for assessing their environmental fate and persistence. Research in this area investigates the mechanisms of degradation under various conditions.

Studies on copolymers of this compound, such as those with citronellyl methacrylate, have investigated their thermal degradation behavior. Thermogravimetric analysis (TGA), coupled with techniques like FTIR and QMS, has been used to analyze the decomposition products. These studies indicate that the decomposition can occur through a depolymerization process, where the polymer chains break down into their constituent monomers researchgate.net. Under inert atmospheres, main decomposition products included this compound and citronellyl methacrylate, along with smaller molecules formed from further fragmentation researchgate.net. Under oxidizing conditions, similar monomers were observed, along with inorganic gases like CO₂, CO, and H₂O, indicating combustion of residues researchgate.net. The thermal stability and degradation pathways are influenced by the copolymer composition researchgate.net.

Generally, methacrylate polymers can undergo depolymerization, particularly at elevated temperatures, yielding monomers researchgate.net. This characteristic is being explored for chemical recycling strategies to recover monomers from waste polymers researchgate.netethz.chnih.gov. While much of the research on depolymerization mechanisms focuses on polymers like poly(methyl methacrylate) (PMMA) due to its clean depolymerization into MMA researchgate.net, the principle of depolymerization back to monomers is relevant to PBnMA as well, given its methacrylate backbone.

The environmental fate of methacrylates in general is also a subject of research. Basic methacrylates are considered not persistent in the environment, with biodegradation and photodegradation being the main pathways mpausa.org. In water, they can biodegrade rapidly mpausa.org. In air, they react with hydroxyl radicals and ozone mpausa.org. While this information pertains to methacrylates broadly, it provides a framework for understanding the potential environmental behavior of this compound and its polymers.

Studies on polymer degradation in the environment highlight the complexity of the process, which is influenced by factors such as light, temperature, and microbial activity whiterose.ac.uknih.gov. Research using techniques like outdoor microcosm studies and laboratory experiments helps to characterize degradation products and assess their potential impact on organisms whiterose.ac.uk.

Interactive Table 2: Thermal Decomposition Products of Poly(this compound)-co-Poly(Citronellyl Methacrylate)

AtmosphereMain Decomposition ProductsMinor Products (Oxidizing)Reference
InertThis compound, Citronellyl methacrylate, 2-methylpropenal, Citronellal, Higher molecular mass compounds- researchgate.net
OxidizingThis compound, Citronellyl methacrylate, 2-methylpropenal, CitronellalCO, CO₂, H₂O researchgate.net

Note: Products are based on analysis of volatile compounds during thermal degradation.

Q & A

Q. What are the optimal synthetic routes for benzyl methacrylate, and how can purity be validated?

this compound is synthesized via esterification of methacrylic acid with benzyl alcohol, typically catalyzed by sulfuric acid or enzymatic methods. Key steps include controlling reaction stoichiometry (1:1 molar ratio of reactants), refluxing under inert atmosphere to prevent premature polymerization, and purification via vacuum distillation (boiling point: ~87–89°C at 1 mmHg) . Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to quantify residual monomers and Fourier-transform infrared spectroscopy (FTIR) to confirm ester group formation (C=O stretch at ~1720 cm⁻¹) .

Q. How can this compound’s radical polymerization kinetics be experimentally characterized?

Kinetic studies involve monitoring monomer conversion over time using techniques like dilatometry (volume contraction method) or nuclear magnetic resonance (NMR) to track vinyl group consumption (disappearance of peaks at δ 5.5–6.1 ppm). Initiators such as azobisisobutyronitrile (AIBN) are used at 60–80°C, with rate constants calculated via the Mayo-Lewis equation. Gel permeation chromatography (GPC) determines molecular weight distributions, critical for assessing kinetic chain length and termination mechanisms .

Q. What analytical methods are recommended for characterizing poly(this compound) (PBzMA) thermal transitions?

Differential scanning calorimetry (DSC) identifies the glass transition temperature (Tg) of PBzMA, reported at ~54°C for high-molecular-weight polymers . Thermogravimetric analysis (TGA) evaluates thermal stability, with degradation onset typically above 250°C due to ester group decomposition. Dynamic mechanical analysis (DMA) provides viscoelastic properties, essential for applications in coatings or adhesives .

Advanced Research Questions

Q. How do solvent polarity and initiator selection influence the controlled radical polymerization (CRP) of this compound?

Atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization require solvents like toluene or dimethylformamide (DMF) to balance monomer solubility and chain transfer efficiency. For ATRP, Cu(I) catalysts with ligands (e.g., PMDETA) enable precise molecular weight control (Đ < 1.2). Solvent polarity impacts radical stabilization; non-polar solvents favor slower propagation rates but reduce side reactions .

Q. What strategies resolve contradictions in reported Tg values for PBzMA across literature studies?

Discrepancies in Tg (e.g., 54°C vs. lower values in some studies) often arise from differences in molecular weight, tacticity, or plasticizer residues. Researchers should standardize synthesis protocols (e.g., uniform initiator/monomer ratios) and employ multiple characterization methods (DSC, DMA). For example, lower Tg values may indicate residual monomer acting as a plasticizer, detectable via headspace GC-MS .

Q. How can copolymer composition gradients be designed using this compound for tailored material properties?

Gradient copolymers with this compound and hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) are synthesized via semi-batch RAFT polymerization. Feed ratios are adjusted dynamically to create composition gradients, confirmed by NMR and GPC. Such copolymers exhibit tunable hydrophobicity and mechanical properties, useful in drug delivery systems .

Q. What advanced spectroscopic techniques elucidate this compound’s role in polymer network formation?

Solid-state NMR (e.g., ¹³C cross-polarization magic-angle spinning) reveals crosslinking density in PBzMA networks. Small-angle X-ray scattering (SAXS) quantifies nanoscale morphology, while electron paramagnetic resonance (EPR) tracks radical recombination during UV-induced curing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.